Coriaria lactone

Description

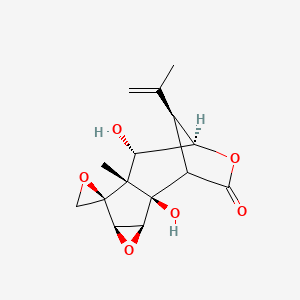

Structure

2D Structure

3D Structure

Properties

CAS No. |

79029-98-4 |

|---|---|

Molecular Formula |

C15H18O6 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H18O6/c1-5(2)6-7-12(17)20-8(6)9(16)13(3)14(4-19-14)10-11(21-10)15(7,13)18/h6-11,16,18H,1,4H2,2-3H3/t6-,7?,8-,9-,10-,11+,13+,14-,15+/m1/s1 |

InChI Key |

CCAZWUJBLXKBAY-SEYXFWDXSA-N |

SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O |

Isomeric SMILES |

CC(=C)[C@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3(C1C(=O)O2)O)O5)C)O |

Canonical SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O |

Synonyms |

coriaria lactone |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Plant Derived Context of Coriaria Lactone

Identification of Coriaria Plant Species as Primary Sources

The genus Coriaria, the sole genus in the family Coriariaceae, comprises several species known to produce Coriaria lactone and its analogs, such as coriamyrtin (B1205331), coriatin (B1256320), and pseudotutin. wikipedia.orggbif.orgwikipedia.org These toxic compounds are found throughout different parts of the plants, including the leaves, stems, roots, and particularly the seeds, while the fleshy fruit petals may be non-toxic in some species. kiddle.coplazi.org

Coriaria nepalensis Wall., a shrub native to the Himalayan region, is a well-documented source of several toxic lactones. ontosight.ai The seeds of this species are reported to contain tutin (B109302), pseudotutin, and coriamyrtin. gbif.orgplazi.org A study of the roots of Coriaria nepalensis (also referred to as Coriaria sinica Maxim) led to the isolation of nine compounds, including coriamyrtin, tutin, coriatin, dihydrocoriamyrtin, apotutin, and hydroxycoriatin. nih.govbiocrick.com Phytochemical analysis of the leaves has also identified various sesquiterpenoids. oregonstate.edu

Often considered synonymous with Coriaria nepalensis, Coriaria sinica Maxim is also a primary source of these toxic compounds. nih.govmdpi.com Research on the achenes (the true fruits or seeds) of C. sinica has resulted in the isolation of three sesquiterpene lactones: tutin, coriatin, and corianin. researchgate.net The plant has been associated with instances of criminal poisoning in China. extranetcap.fr The parasitic plant Loranthus parasiticus, when growing on C. sinica, can also contain these lactones, indicating a transfer of the compounds. ebi.ac.uk

Native to Japan and Taiwan, Coriaria japonica A. Gray is recognized as a highly poisonous plant, with the entire plant containing toxins. wikipedia.orgtokyo.lg.jpflower-db.com The principal venomous constituents identified include coriamyrtin, tutin, and coriarin. tokyo.lg.jp A new sesquiterpene lactone named coriarin was isolated from the achenes of C. japonica, along with the known compounds tutin, dihydrotutin, and corianin. researchgate.net Additionally, coriatin has been isolated from the plant's fruit juice. jst.go.jp

Coriaria ruscifolia L. has a broad distribution from Latin America to New Guinea. colplanta.org This species is known to contain several toxic sesquiterpenes, including coriamyrtin, coriatine, tutine, and pseudotutine. wikipedia.org The powdered fruits of C. ruscifolia have been found to contain corianin. nih.govresearchgate.net In Chile, where it is known as "deu" or "huique," extracts from the plant have been used to create rat poison. wikipedia.orgwikipedia.org

Table 1: Primary Plant Sources of this compound and Analogs

| Plant Species | Compounds Identified | Plant Part(s) |

| Coriaria nepalensis | Tutin, Pseudotutin, Coriamyrtin, Coriatin, Dihydrocoriamyrtin, Apotutin, Hydroxycoriatin | Seeds, Roots gbif.orgplazi.orgnih.govbiocrick.com |

| Coriaria sinica | Tutin, Coriatin, Corianin | Achenes (Seeds) researchgate.net |

| Coriaria japonica | Coriamyrtin, Tutin, Coriarin, Coriatin, Dihydrotutin | Whole Plant, Achenes (Seeds), Fruit Juice tokyo.lg.jpresearchgate.netjst.go.jp |

| Coriaria ruscifolia | Coriamyrtin, Coriatine, Tutine, Pseudotutine, Corianin | Fruits wikipedia.orgnih.govresearchgate.net |

Coriaria japonica

Geographic Distribution and Ecological Significance of Coriaria Species

The genus Coriaria exhibits a notably widespread but disjunct global distribution. wikipedia.org Species are found in the Mediterranean region, Southern and Eastern Asia (from Pakistan to China), Japan, Taiwan, the Philippines, various Pacific islands including New Guinea and New Zealand, and the Americas (from Mexico to Peru and a separate region in Chile and Argentina). kiddle.cokew.org

Table 2: Geographic Distribution of Key Coriaria Species

| Species | Native Range |

| Coriaria nepalensis | Himalayan region, including China, Bhutan, India, Nepal, and Pakistan. plazi.orgontosight.ai |

| Coriaria japonica | Japan and Taiwan. wikipedia.orgkiddle.coflower-db.com |

| Coriaria ruscifolia | New Guinea to the South Pacific, and Mexico to Southwestern Argentina. colplanta.org |

| Coriaria myrtifolia | Mediterranean region. wikipedia.org |

Ecologically, Coriaria species play a significant role in their habitats. Several species are recognized as non-legume nitrogen-fixers. kiddle.co This is due to a symbiotic relationship with bacteria of the genus Frankia, which form nodules on the plant's roots and convert atmospheric nitrogen into a form usable by the plant. This ability allows them to colonize and thrive in nutrient-poor soils.

Furthermore, some species like Coriaria nepalensis act as important "nurse plants," particularly in harsh environments such as abandoned mining lands. frontiersin.org By improving the soil's physical properties and nutrient content, they create a "fertilizer island" effect. frontiersin.org This facilitates the colonization and growth of other plant species, contributing to the natural revegetation and ecological restoration of degraded areas. frontiersin.org

Phytomicrobiome Studies of Coriaria Species and Associated Metabolites

The phytomicrobiome, encompassing the community of microorganisms living in association with a plant, plays a critical role in host plant health, growth, and adaptation. In Coriaria species, research into the phytomicrobiome has revealed a complex network of bacteria and fungi, particularly within the nitrogen-fixing root nodules and other plant tissues. These microbial communities not only contribute to the plant's nitrogen uptake but are also a source of various secondary metabolites.

Studies on Coriaria myrtifolia, a neurotoxic actinorhizal plant, have shown distinct microbial community structures between different plant organs. nih.govnih.gov The communities associated with below-ground tissues like roots and nodules are significantly different and richer than those on above-ground parts such as fruits, leaves, and stems. nih.gov The phytomicrobiome of C. myrtifolia is largely composed of the phyla Proteobacteria, Actinobacteria, Cyanobacteria, and Firmicutes. nih.gov Specifically, Cyanobacteria dominate the leaf, stem, and fruit microbiomes, while Actinobacteria and Proteobacteria are the dominant phyla in the root and nodule systems. nih.govfrontiersin.orgresearchgate.net

The root nodules are a specialized niche primarily inhabited by the nitrogen-fixing symbiont Frankia. nih.govfrontiersin.orgresearchgate.net While Coriaria species typically form a symbiotic relationship with Frankia cluster 2, studies have surprisingly detected the presence of other clusters, including 1, 3, and 4, within the nodules, roots, and rhizosphere of C. myrtifolia. frontiersin.org Beyond Frankia, the nodules also host a variety of non-Frankia bacteria. Attempts to isolate the primary microsymbiont from C. myrtifolia have sometimes resulted in the recovery of asymbiotic Frankia strains from cluster 4 and several non-Frankia actinobacteria from genera such as Micrococcus, Micromonospora, Nocardia, Plantactinospora, and Streptomyces. researchgate.net Similarly, investigations of Coriaria intermedia nodules revealed a significant presence of non-Frankia actinobacterial strains, leading to the characterization of a novel species, Streptomyces coriariae. microbiologyresearch.org

Endophytic fungi are another significant component of the Coriaria microbiome. Surveys of pioneer plants in mining sites have identified a range of endophytic fungi associated with Coriaria nepalensis and Coriaria sinica. researchgate.netmdpi.com In one study on C. nepalensis, researchers reported a new species, Chrysofolia kunmingensis, and new host records for Chaetomium cochliodes, Coniella quercicola, and Epicoccum nigrum. researchgate.net In C. sinica growing on an abandoned tailing dam, the dominant culturable endophytic fungal genera included Cadophora, Cladosporium, Cyphellophora, and Paraphoma, many of which are classified as dark septate endophytes (DSEs). mdpi.com

These associated microbes are a source of various metabolites. Endophytic fungi isolated from Coriaria have demonstrated the ability to produce compounds with potential agricultural applications. For instance, DSE strains from C. sinica were found to produce Indole-3-acetic acid (IAA), a phytohormone that promotes plant growth. mdpi.com Furthermore, endophytic Chaetomium species, like those found in C. nepalensis, are known to produce secondary metabolites such as chaetocochins, chetomin (B1668609) analogues, and epipolythiodioxopiperazines. researchgate.net The host plant itself, C. nepalensis, is recognized for containing a variety of sesquiterpene lactones and coumarins, and its extracts have shown significant antifungal activity, leading to the isolation of several novel and known coumarin (B35378) compounds. acs.org

Table 1: Microbial Genera Associated with Coriaria Species

| Microbial Group | Genus | Associated Coriaria Species | Reference |

|---|---|---|---|

| Bacteria | Frankia | C. myrtifolia | frontiersin.orgresearchgate.net |

| Bacteria | Micrococcus | C. myrtifolia | researchgate.net |

| Bacteria | Micromonospora | C. myrtifolia, C. intermedia | researchgate.netfrontiersin.org |

| Bacteria | Nocardia | C. myrtifolia | researchgate.net |

| Bacteria | Plantactinospora | C. myrtifolia | researchgate.net |

| Bacteria | Streptomyces | C. myrtifolia, C. intermedia | researchgate.netmicrobiologyresearch.org |

| Fungi | Cadophora | C. sinica | mdpi.com |

| Fungi | Chaetomium | C. nepalensis | researchgate.net |

| Fungi | Chrysofolia | C. nepalensis | researchgate.net |

| Fungi | Cladosporium | C. sinica | mdpi.com |

| Fungi | Coniella | C. nepalensis | researchgate.net |

| Fungi | Cyphellophora | C. sinica | mdpi.com |

| Fungi | Epicoccum | C. nepalensis | researchgate.net |

| Fungi | Paraphoma | C. sinica | mdpi.com |

Table 2: Metabolites Associated with Coriaria and its Phytomicrobiome

| Compound Class | Specific Compound/Metabolite | Source | Reference |

|---|---|---|---|

| Phytohormone | Indole-3-acetic acid (IAA) | Endophytic fungi from C. sinica | mdpi.com |

| Piperazines | Chaetocochins, Chetomin analogues, Epipolythiodioxopiperazines | Endophytic Chaetomium from C. nepalensis | researchgate.net |

| Coumarins | Various undescribed and reported coumarins | C. nepalensis plant tissue | acs.org |

Isolation, Purification, and Advanced Structural Elucidation Methodologies for Coriaria Lactone

Extraction Techniques from Plant Biomass

The initial step in obtaining Coriaria lactone involves its extraction from the plant material, a process that aims to efficiently remove the target compound from the complex matrix of the plant's biomass.

Solvent-Based Extraction Approaches (e.g., Ethanol (B145695), Ethyl Acetate (B1210297), Chloroform)

The choice of solvent is critical in the extraction of sesquiterpene lactones like this compound. The selection is based on the polarity of the target compound and its solubility in various organic solvents. A common approach involves the use of a series of solvents with increasing polarity to selectively extract different classes of compounds.

For instance, dried and powdered plant material, such as the root-bark of Coriaria nepalensis, is often first extracted with a polar solvent like 95% ethanol at room temperature. mdpi.com This initial broad-spectrum extraction captures a wide range of compounds. Subsequently, the resulting crude extract is suspended in water and partitioned successively with solvents of varying polarities, such as petroleum ether, ethyl acetate, and n-butanol. mdpi.com Sesquiterpene lactones are typically found in the ethyl acetate and chloroform (B151607) fractions due to their moderate polarity. ajol.infomak.ac.ugmdpi.com In some protocols, acetone (B3395972) is also utilized for the initial extraction of achenes from Coriaria japonica. doi.org The principle of "like dissolves like" governs this process; the polarity of the solvent system is matched to that of the sesquiterpene lactones to maximize extraction efficiency.

| Plant Source | Extraction Solvent(s) | Reference |

| Coriaria nepalensis (root-bark) | 95% Ethanol, followed by partitioning with Petroleum Ether, Ethyl Acetate, and n-BuOH | mdpi.com |

| Albizia coriaria (stem bark) | Ethyl Acetate, Methanol (B129727), Water | ajol.infomak.ac.ug |

| Coriaria japonica (achenes) | Acetone | doi.org |

| Tanacetum parthenium | Ethanol, Methanol, Isopropanol | google.com |

Bioassay-Guided Fractionation Strategies

To streamline the search for specific bioactive compounds within a complex extract, researchers often employ bioassay-guided fractionation. rsc.orgresearchgate.net This strategy involves systematically testing the biological activity of different fractions obtained during the separation process. The fractions that exhibit the desired activity are then subjected to further purification, significantly narrowing down the number of compounds to be fully characterized. mdpi.com

For example, if the goal is to isolate compounds with anticonvulsant properties from a Coriaria species, each fraction from the initial solvent partitioning would be tested in an anticonvulsant assay. researchgate.net The most active fractions would then be prioritized for further chromatographic separation, leading to the isolation of the active constituents, such as specific Coriaria lactones. This targeted approach is more efficient than untargeted isolation of all components.

Chromatographic Purification Techniques

Following extraction, the crude fractions containing this compound must undergo extensive purification to isolate the compound in a pure form. Chromatography is the cornerstone of this purification process.

Column Chromatography (Silica Gel, MCI, Sephadex LH-20)

Column chromatography is a fundamental technique for the large-scale purification of natural products. acs.orgscience.gov The choice of the stationary phase (the solid support in the column) is crucial for effective separation.

Silica (B1680970) Gel: Due to its polarity, silica gel is widely used to separate compounds based on their polarity. acs.org Fractions are eluted with a solvent system of increasing polarity, for instance, a gradient of petroleum ether/ethyl acetate or ethyl acetate/methanol. mdpi.com

MCI Gel: This is a type of reversed-phase resin that separates compounds based on their hydrophobicity. It is often used as a complementary technique to silica gel chromatography. tmrjournals.com

Sephadex LH-20: This lipophilic gel is used for size-exclusion chromatography, separating molecules based on their size. It is particularly effective for separating compounds with similar polarities and is often used in the final purification steps, typically with a solvent like methanol or a chloroform/methanol mixture. mdpi.comacs.orgscience.gov

A typical purification scheme might involve an initial separation on a silica gel column, followed by further purification of the resulting fractions on Sephadex LH-20 and/or MCI gel columns.

| Chromatographic Support | Principle of Separation | Typical Eluents | Reference |

| Silica Gel | Adsorption (Polarity) | Petroleum Ether/Ethyl Acetate, Ethyl Acetate/Methanol | mdpi.comacs.org |

| MCI Gel | Reversed-Phase (Hydrophobicity) | Methanol/Water | tmrjournals.com |

| Sephadex LH-20 | Size Exclusion | Methanol, Chloroform/Methanol | mdpi.comacs.orgscience.gov |

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

For the final stage of purification, to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. researchgate.netuobaghdad.edu.iqnih.gov This technique utilizes high pressure to force the solvent through a column packed with very fine particles, resulting in high-resolution separations. chromatographyonline.com

A common setup for the preparative isolation of sesquiterpene lactones involves a C18 reversed-phase column. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often run in a gradient to effectively separate compounds with close retention times. acs.orgnih.gov The fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent evaporated.

Sophisticated Spectroscopic Methods for Structural Determination

Once a pure compound is isolated, its chemical structure must be elucidated. A combination of sophisticated spectroscopic techniques is used to piece together the molecular puzzle. creative-proteomics.comacs.orgnih.gov

The structure of Coriaria lactones and related compounds is determined through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (COSY, HSQC, HMBC) experiments, as well as high-resolution mass spectrometry (HRESIMS). researchgate.netnih.gov In some cases, X-ray crystallography provides definitive proof of the structure and stereochemistry. researchgate.netresearchgate.net

For example, the molecular formula of a new lactone can be established through HRESIMS, which provides a highly accurate mass measurement. nih.gov The IR spectrum can indicate the presence of key functional groups like hydroxyls and γ-lactone carbonyls. nih.gov Detailed analysis of ¹H and ¹³C NMR spectra reveals the number and types of protons and carbons, while 2D NMR experiments establish the connectivity between atoms, allowing for the complete assembly of the chemical structure. researchgate.netacs.org

| Spectroscopic Technique | Information Obtained | Reference |

| HRESIMS | Molecular Formula (High-Resolution Mass) | researchgate.netnih.gov |

| ¹H NMR | Proton environment and connectivity | nih.govacs.org |

| ¹³C NMR | Carbon skeleton | nih.govacs.org |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | researchgate.netnih.gov |

| X-ray Crystallography | Absolute 3D structure and stereochemistry | researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of functional groups | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the complex carbon-hydrogen framework of Coriaria lactones. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for assigning the chemical shifts and establishing the connectivity of atoms within the molecule.

Detailed ¹H and ¹³C NMR data have been reported for several Coriaria lactones, including tutin (B109302), coriatin (B1256320), and corianin, typically recorded in deuterated acetone (acetone-d₆). semanticscholar.org For tutin, the ¹H NMR spectrum reveals characteristic signals for its isopropenyl group, multiple oxirane and hydroxyl protons, and the methyl groups. Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) experiments establish the proton-proton coupling networks, allowing for the tracing of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds away), which is vital for connecting the various spin systems and confirming the placement of quaternary carbons and functional groups. emerypharma.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Tutin (in acetone-d₆) (Data sourced from Meng et al., 2007) semanticscholar.org

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

| 1 | 46.1 | - |

| 2 | 79.9 | 5.35 (s) |

| 3 | 71.0 | 4.95 (d, J = 4.8) |

| 4 | 51.0 | 3.26 (d, J = 5.5) |

| 5 | 44.8 | 3.21 (d, J = 3.0) |

| 6 | 81.9 | - |

| 7 | 28.4 | 1.29 (s, 3H) |

| 8 | 34.2 | - |

| 9 | 126.4 | 5.05 (t), 5.27 (d, J = 1.8) |

| 10 | 20.7 | 1.95 (s, 3H) |

| 11 | 81.9 | 3.75 (d, J = 4.8) |

| 12 | 59.8 | 3.17 (d, J = 4.2) |

| 13 | 149.1 | - |

| 14 | 59.8 | 2.88 (d, J = 4.9), 3.78 (d, J = 3.1) |

| 15 | 178.3 | - |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of Coriaria lactones with exceptional accuracy. This technique provides a highly precise mass measurement of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the unambiguous determination of the molecular formula. wisdomlib.org For instance, the molecular formula of nepalactone A, a related picrotoxane glycoside, was established as C₂₁H₃₂O₈ via HRESIMS, which showed an [M+Na]⁺ peak at m/z 435.1991 (calculated for 435.1995). nih.gov Similarly, HRESIMS has been used to confirm the molecular formulas of numerous other sesquiterpenes isolated from Coriaria species. researchgate.netresearchgate.net This information is fundamental and serves as a critical starting point for the complete structural elucidation by complementing the data obtained from NMR spectroscopy.

Table 2: HRESIMS Data for Selected this compound Derivatives (Data sourced from Meng et al., 2007) semanticscholar.org

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| 2-Benzoyltutin | C₂₂H₂₂O₇ | 421.1261 | 421.1250 |

| 2-iso-Butenoyltutin | C₁₉H₂₂O₇ | 385.1272 | 385.1264 |

| 2-Chloroacetyltutin | C₁₇H₁₉O₇Cl | 393.0725 | 393.0717 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules like Coriaria lactones. jasco-global.com These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. wikipedia.org The resulting spectra, particularly the Cotton effects observed in ORD, are highly sensitive to the three-dimensional arrangement of atoms around chromophores within the molecule. nih.gov

For sesquiterpene lactones, the n→π* electronic transition of the lactone carbonyl group is often the most significant chromophore. The sign and magnitude of the Cotton effect associated with this transition can be empirically correlated to the absolute configuration of the lactone ring and adjacent stereocenters. researchgate.net In more complex cases, comparison of experimental CD spectra with those calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), can provide a reliable assignment of the absolute configuration of the entire molecule. researchgate.net

X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed electron density map can be generated, from which the precise position of every atom in the crystal lattice can be determined. youtube.com

The structures of several Coriaria lactones, including tutin and coriatin, have been unambiguously confirmed by X-ray diffraction analysis. semanticscholar.orgpublish.csiro.au This technique not only verifies the connectivity established by NMR but also provides precise bond lengths, bond angles, and torsional angles, defining the conformation of the fused ring systems. Crucially, for a non-centrosymmetric crystal structure formed from an enantiomerically pure compound, the analysis of anomalous dispersion effects allows for the unequivocal determination of the absolute configuration. semanticscholar.org The crystallographic data for tutin, for example, confirms its orthorhombic space group (P2₁2₁2₁) and provides the exact stereochemistry at all chiral centers. semanticscholar.org

Table 3: Crystal Data and Structure Refinement for Tutin (Data sourced from Meng et al., 2007) semanticscholar.org

| Parameter | Tutin (1) |

| Chemical Formula | C₁₅H₁₈O₆ |

| Formula Weight | 294.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5458(15) |

| b (Å) | 12.333(3) |

| c (Å) | 14.582(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1357.7(5) |

| Z | 4 |

| Final R indices [I>2σ(I)] | R₁ = 0.0317, wR₂ = 0.0727 |

Biosynthetic Pathways and Precursor Chemistry of Coriaria Lactone

General Biosynthetic Principles of Sesquiterpene Lactones

Sesquiterpene lactones are a vast class of C15 terpenoids defined by a fifteen-carbon skeleton and at least one lactone ring. Their biosynthesis originates from universal isoprenoid precursors. nih.gov

All terpenoids, including sesquiterpenes, are synthesized from the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). scielo.br Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com

The MVA pathway, located in the plant cell's cytosol, is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. scielo.br It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid and converted to IPP.

Conversely, the MEP pathway operates within the plastids. It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to generate IPP and DMAPP. This pathway typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. mdpi.com While this compartmentalization is generally observed, a "metabolic cross-talk" involving the transport of isoprenoid intermediates between the cytosol and plastids is known to occur, allowing both pathways to potentially contribute precursors to sesquiterpene biosynthesis.

These five-carbon units, IPP and DMAPP, are sequentially condensed to form larger prenyl diphosphates. For sesquiterpenes, one molecule of DMAPP is combined with two molecules of IPP by the enzyme farnesyl diphosphate synthase (FPPS) to yield the C15 compound, farnesyl diphosphate (FPP). This molecule is the universal precursor to all sesquiterpenoids. plos.org

The formation of the vast array of sesquiterpene carbon skeletons from the linear FPP precursor is a critical diversification step, catalyzed by a class of enzymes known as terpene synthases (TPSs), or cyclases. royalsocietypublishing.org For many sesquiterpene lactones, particularly those in the Asteraceae family, the pathway proceeds through a germacranolide intermediate. plos.org

The process typically involves these key steps:

Cyclization of FPP: An enzyme, often a germacrene A synthase (GAS), catalyzes the cyclization of FPP to form a 10-membered ring structure, such as (+)-germacrene A. royalsocietypublishing.orgoup.com

Oxidation: The germacrene A backbone undergoes a series of oxidative modifications. A key enzyme in this step is germacrene A oxidase (GAO), a cytochrome P450 monooxygenase (CYP), which catalyzes a three-step oxidation of the isopropenyl side chain to a carboxylic acid, yielding germacrene A acid. oup.com

Hydroxylation and Lactonization: The crucial lactone ring is formed following hydroxylation of the germacrene A acid backbone, also catalyzed by CYP enzymes. Hydroxylation at the C6-α position, for example, produces an intermediate that can spontaneously cyclize to form a γ-lactone ring, yielding the pivotal germacranolide (+)-costunolide. royalsocietypublishing.org This compound is considered a common precursor for many other types of sesquiterpene lactones. royalsocietypublishing.org

Mevalonate Pathway (MVA) and Methylerythritol Phosphate (MEP) Pathway Contributions

Proposed Biosynthetic Routes for Coriaria Lactone Skeletal Architecture

While the exact biosynthetic pathway to this compound has not been fully elucidated, its picrotoxane skeleton suggests a significant departure from the pathway leading to simple germacranolides. The biosynthesis of related picrotoxanes, such as tutin (B109302) and coriamyrtin (B1205331), has been studied and provides a foundation for proposing a plausible route. rsc.orgresearchsolutions.com This pathway involves extensive carbocyclic rearrangements and oxidations to build the highly condensed and complex framework. One such compound, Corianlactone, possesses a novel sesquiterpene skeleton named "coriane," which is related to the picrotoxane class. nih.govrsc.org

The formation of a lactone ring is a defining feature of this compound class. While often formed via CYP-mediated hydroxylation and subsequent intramolecular esterification as seen in costunolide, other enzymatic routes are possible. One proposed, though not yet demonstrated for picrotoxanes, is the involvement of β-oxidation.

The β-oxidation cycle is a well-known metabolic process for the degradation of fatty acids, shortening the acyl-CoA chain by two carbons in each cycle. This machinery has been shown to be involved in the biosynthesis of certain lactones in microorganisms, where a hydroxy fatty acid is shortened via β-oxidation until it reaches a chain length that favors spontaneous or enzyme-assisted lactonization.

In the context of this compound, a similar process could hypothetically be involved in modifying a sesquiterpene side chain to generate a precursor suitable for lactonization. However, direct evidence for the role of β-oxidation in the biosynthesis of plant-derived sesquiterpene lactones is currently lacking. A more commonly proposed mechanism for forming a lactone from a cyclic ketone precursor in biological systems is a Baeyer-Villiger oxidation, catalyzed by a Baeyer-Villiger monooxygenase (BVMO). This class of enzymes inserts an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester or lactone. Such an enzymatic step could be envisioned in the late stages of this compound biosynthesis.

Based on the complex structure of picrotoxane-type sesquiterpenoids like Corianlactone, a series of sophisticated enzymatic transformations can be proposed, starting from the universal precursor FPP:

Initial Cyclization: A specialized sesquiterpene synthase likely catalyzes the cyclization of FPP into a complex, multi-cyclic olefin precursor, different from germacrene A. This initial cyclization sets up the core carbon framework.

Oxidative Restructuring: The initial hydrocarbon skeleton is believed to undergo extensive tailoring by cytochrome P450 monooxygenases (CYPs). These enzymes would perform a cascade of reactions, including hydroxylations, epoxidations, and potentially initiating the skeletal rearrangements that are characteristic of the picrotoxane framework.

Lactone Formation: As discussed, the γ-lactone ring is a key feature. This is likely formed in a late-stage step from a ketone precursor via the action of a specific oxidoreductase, possibly a Baeyer-Villiger monooxygenase, or through a CYP-mediated hydroxylation followed by cyclization. frontiersin.orgnih.gov

Final Tailoring: Additional hydroxylations and other modifications would be catalyzed by other tailoring enzymes to produce the final structures of Corianlactone, tutin, coriamyrtin, and other related compounds found in Coriaria. researchgate.netmdpi.com

Role of β-Oxidation Cycles in Lactone Formation

Comparative Transcriptomics and Gene Expression Analysis of Biosynthetic Enzymes in Coriaria

Identifying the specific genes responsible for the biosynthesis of this compound requires modern molecular techniques. Comparative transcriptomics is a powerful approach for discovering candidate genes involved in a specific metabolic pathway. This method involves sequencing the messenger RNA (transcriptome) from different plant tissues or from plants grown under different conditions to find genes whose expression levels correlate with the production of the target compound. mdpi.com

Although no specific transcriptomic studies focused on elucidating the this compound pathway in Coriaria species have been published to date, the methodology is well-established. Such a study in Coriaria nepalensis would likely involve:

Tissue Comparison: Comparing the transcriptomes of tissues with high concentrations of sesquiterpene lactones (e.g., roots, seeds) against those with low concentrations (e.g., leaves). researchgate.netmdpi.com

Candidate Gene Identification: Genes that are significantly more highly expressed in the lactone-rich tissues would be identified as candidates. The primary gene families of interest would be terpene synthases (TPSs) and cytochrome P450s (CYPs), as these are the key enzyme classes expected to be involved. mdpi.comfrontiersin.orgnih.gov

Functional Characterization: Once identified, these candidate genes would be cloned and expressed in a heterologous host system, such as yeast or Nicotiana benthamiana, to confirm their enzymatic function and their role in the biosynthetic pathway.

Studies in other plants have successfully used this approach to identify genes for complex terpenoid pathways. mdpi.comnih.gov A similar investigation in Coriaria would be a critical step toward fully understanding the genetic and enzymatic basis of this compound formation.

Chemical Synthesis and Derivatization Strategies for Coriaria Lactone and Its Analogs

Total Synthesis Approaches to Coriaria Lactone and Related Picrotoxanes

The total synthesis of picrotoxane-type sesquiterpenoids, including this compound, is a significant undertaking due to their highly functionalized and stereochemically dense structures. researchgate.netnih.gov Various research groups have risen to this challenge, developing innovative strategies to construct the characteristic picrotoxane skeleton.

Stereocontrolled Construction of Complex Skeletal Frameworks (e.g., cis-hydrindane)

A central feature of the picrotoxane skeleton is the presence of a cis-fused hydrindane core, a bicyclic system comprising a five-membered ring fused to a six-membered ring with a cis-ring junction. researchgate.netresearchgate.net The stereoselective synthesis of this framework is a critical step in the total synthesis of these natural products. researchgate.netnih.gov

One successful strategy involves a desymmetrization approach using a 2-methyl-1,3-cyclopentanedione (B45155) moiety. researchgate.netresearchgate.netnih.gov This method allows for the highly stereoselective construction of the cis-hydrindane (B1200222) skeleton. researchgate.netresearchgate.net The use of organocatalysts, such as proline, has been instrumental in achieving high levels of stereocontrol in these transformations. researchgate.netnih.govjst.go.jp For instance, a proline-mediated intramolecular aldol (B89426) reaction can establish four contiguous stereogenic centers within the bicyclic skeleton with high stereoselectivity. nih.govjst.go.jp

Researchers have also employed radical cascade reactions to assemble the tricyclic core of related diterpenoid systems featuring a cis-decalin fused to a cis-hydrindane, although this specific application to this compound itself is less common. kcl.ac.uk The development of enantioselective methods for these complex ring systems remains an active area of research. kcl.ac.uk

Key Synthetic Transformations (e.g., Intramolecular Aldol Reactions, Oxidations)

Several key chemical reactions are repeatedly employed in the synthesis of this compound and its congeners. The intramolecular aldol reaction is a cornerstone of many synthetic routes, enabling the crucial formation of the bicyclic core. researchgate.netresearchgate.netnih.govjst.go.jp This reaction, particularly when mediated by organocatalysts like proline, allows for the desymmetrization of prochiral starting materials to generate the desired cis-fused ring system with excellent stereocontrol. researchgate.netnih.govjst.go.jp

Oxidation reactions are also critical for installing the numerous oxygen-containing functional groups found in the picrotoxane family. These can range from dihydroxylations using reagents like osmium tetroxide to more complex oxidative rearrangements. chemrxiv.org For example, in the synthesis of (-)-picrotoxinin, a related picrotoxane, a bromoetherification was used to protect an alkene and direct a subsequent epoxidation. nih.gov Late-stage C-H and C-C bond oxidations have also been explored as a powerful strategy to introduce key functionalities. nih.govchemrxiv.org

Utilization of Common Intermediates in Stereoisomer Synthesis

A powerful approach in the synthesis of natural product families is the use of a common intermediate that can be divergently converted into multiple target molecules. This strategy has been successfully applied to the picrotoxane family. For example, a common isotwistane intermediate has been used in the stereocontrolled total synthesis of both (-)-picrotoxinin and (+)-coriamyrtin. acs.org

More recently, a "virtual library" approach has been developed to predict the reactivity of late-stage intermediates. chemrxiv.orgscripps.edu By computationally evaluating the outcomes of strategic bond activations on a library of virtual intermediates, researchers can devise concise routes to a wide range of picrotoxanes. chemrxiv.orgscripps.eduresearchgate.net This has led to the successful synthesis of 25 different naturally occurring picrotoxanes, including (+)-corianin, (+)-tutin, and (+)-coriamyrtin, from a set of common precursors. chemrxiv.orgresearchgate.net This innovative combination of computational prediction and experimental validation represents a significant advance in the field. scripps.edu

Innovative Synthetic Methodologies for Core Structure Assembly

Beyond the more established methods, chemists continue to develop novel strategies for constructing the picrotoxane core. An oxidative cascade cyclization of β-keto esters has been reported for the construction of the tricyclic picrotoxane motif. researchgate.net Manganese(III) acetate-mediated radical cyclization has also been employed to create the tricyclic framework of picrotoxane derivatives. mdpi.com

Another innovative approach involved the incorporation of a symmetrizing geminal dimethyl group, which facilitated a regio- and stereoselective formation of the bicyclic core and enabled selective C-O bond formations in later steps. nih.gov This strategy highlights the creativity employed by synthetic chemists to overcome the challenges posed by these complex molecules.

Semisynthesis of this compound Derivatives

Semisynthesis, the chemical modification of natural products, provides a valuable avenue for creating novel analogs with potentially altered biological activities.

Introduction of Functional Groups and Modifications (e.g., Acylation)

Acylation is a common semisynthetic modification applied to picrotoxane sesquiterpenes. For instance, new derivatives of tutin (B109302), a closely related compound, have been prepared by acylation at the 2-position. researchgate.netresearchgate.net These modifications can lead to changes in the compound's biological profile. researchgate.net The introduction of various acyl groups allows for the exploration of structure-activity relationships, which can be crucial for developing compounds with more desirable properties. researchgate.net Similar modifications could be envisioned for this compound, providing a means to probe the influence of different functional groups on its activity.

Strategic Derivatization for Investigating Structure-Activity Relationships

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For complex natural products like this compound, strategic derivatization is a powerful tool to probe these relationships. This involves the targeted chemical modification of the core scaffold to produce a series of analogs. By systematically altering specific functional groups and regions of the molecule and evaluating the corresponding changes in biological effect, researchers can identify the key structural motifs, or pharmacophores, responsible for the compound's activity. This knowledge is invaluable for designing new molecules with enhanced potency, improved selectivity, or novel biological functions.

While direct and extensive derivatization studies specifically on this compound are not widely documented in publicly available research, the chemical literature provides a wealth of information on the strategic modification of closely related picrotoxane sesquiterpenes, most notably tutin. researchgate.netresearchgate.net Given the high degree of structural similarity between this compound and tutin, the derivatization strategies and resulting SAR findings for tutin serve as an excellent proxy and predictive model for understanding how this compound's biological profile might be modulated. These studies primarily focus on elucidating the roles of the hydroxyl groups and the isopropenyl side chain in the biological activities of these natural products.

One of the most explored avenues for the derivatization of picrotoxane sesquiterpenes is the acylation of the secondary hydroxyl group at the C-2 position. researchgate.net This strategy is chemically favorable due to the accessibility and reactivity of this hydroxyl group. A study on the derivatization of tutin, a picrotoxane that shares its core structure with this compound, involved the synthesis of several acyl derivatives to investigate their antifeedant properties against the agricultural pest Mythimna separata. researchgate.net By introducing different acyl groups at the C-2 position, researchers were able to systematically vary the steric bulk and electronic properties of this part of the molecule and observe the impact on its antifeedant activity.

The findings from this research revealed that the nature of the acyl substituent at the C-2 position has a significant influence on the antifeedant potency. For instance, the introduction of an iso-butenoyl group at this position resulted in a derivative, 2-iso-butenoyltutin, which exhibited the most potent antifeedant activity among the synthesized analogs. researchgate.net This suggests that the size, shape, and electronic nature of the substituent at the C-2 position are critical determinants of the molecule's interaction with its biological target in the context of antifeedant activity. The enhanced potency of this derivative compared to the parent compound, tutin, underscores the potential for targeted chemical modifications to improve the desired biological effects of this class of natural products.

The table below summarizes the findings from the derivatization of tutin at the C-2 position and the resulting antifeedant activity. This data provides a clear illustration of the structure-activity relationships for this class of compounds and offers a predictive framework for the potential outcomes of similar modifications to this compound.

| Compound | Derivative | Modification at C-2 Position | Observed Activity |

|---|---|---|---|

| Tutin | Parent Compound | -OH | Antifeedant activity |

| 1a | 2-Acyl-tutin | Acyl group | Antifeedant activity |

| 1b | 2-iso-Butenoyl-tutin | iso-Butenoyl group | Most potent antifeedant activity |

| 1c | Another 2-Acyl-tutin | Acyl group | Antifeedant activity |

These derivatization studies, while conducted on a close analog, provide a valuable roadmap for the strategic modification of this compound. They highlight the C-2 hydroxyl group as a key handle for chemical manipulation and demonstrate that even subtle changes to this position can lead to significant alterations in biological activity. Future research could expand on these findings by exploring a wider range of acyl groups with varying electronic and steric properties to further refine the SAR for this class of compounds. Additionally, the derivatization of other reactive sites on the this compound scaffold, such as the lactone ring or the epoxide, could unveil new structure-activity relationships and potentially lead to the discovery of analogs with novel or enhanced biological profiles.

Molecular and Cellular Mechanisms of Coriaria Lactone Biological Activities

Modulation of Central Nervous System (CNS) Receptors and Ion Channels

At the heart of Coriaria lactone's neurotoxicity is its ability to directly engage with and alter the function of critical receptors and ion channels, the gatekeepers of neuronal signaling and excitability.

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors

This compound is a recognized antagonist of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. wikipedia.org By impeding the function of these receptors, it curtails the brain's natural inhibitory signals. Research conducted on the rat cerebral cortex has demonstrated that this compound significantly suppresses the secretion of GABA. nih.gov The rate of this depression in GABA secretion was quantified over time, showing an 8.3% reduction at 12 hours, a 10.6% decrease at 24 hours, and a substantial 14.5% drop at 48 hours. nih.gov This disruption of the GABAergic system dismantles the brain's inhibitory framework, paving the way for a state of hyperexcitability. Further electrophysiological investigations on hippocampal neurons have corroborated these findings, revealing that related sesquiterpene lactones from the Coriaria genus, such as tutin (B109302) and coriamyrtin (B1205331), are formidable inhibitors of GABAergic transmission. researchgate.net

Effects on N-Methyl-D-aspartate (NMDA) Receptors

In addition to its inhibitory effects on GABA receptors, this compound also actively modulates the activity of N-Methyl-D-aspartate (NMDA) receptors, which are pivotal for excitatory synaptic transmission and the brain's capacity for learning and memory. Studies employing the whole-cell patch-clamp technique on rat hippocampal CA1 neurons have shown that this compound enhances the electrical current mediated by NMDA receptors. nih.gov The research indicated that it potentiates this current without altering key pharmacological properties such as the threshold concentration, EC50, Hill coefficient, or the reversal potential of the current. nih.gov It is believed that this enhancement of NMDA receptor function is achieved through an interaction with the glycine (B1666218) binding site on the receptor complex. nih.gov By amplifying NMDA receptor-mediated currents, this compound facilitates an increase in intracellular calcium ([Ca2+]i) levels within neurons, a key factor contributing to its epileptogenic characteristics. nih.gov Another study has confirmed that the influx of calcium through the NMDA receptor is a primary route for the observed elevation in intracellular calcium following exposure to this compound. nih.gov

Impact on Neuronal Electrophysiology and Membrane Excitability (e.g., Pyramidal Neurons)

The dual modulation of both inhibitory and excitatory neurotransmitter systems by this compound has a profound and disruptive impact on the electrophysiological behavior of neurons, particularly pyramidal neurons. These neurons are the principal excitatory cell type in the forebrain and are distinguished by their characteristic pyramid-shaped cell body and extensive dendritic trees that receive a vast number of synaptic inputs. scholarpedia.org

The epileptogenic nature of this compound is intrinsically linked to its capacity to heighten neuronal excitability. It has been demonstrated to cause a dramatic increase in intracellular calcium levels in rat hippocampal neurons, elevating them from a baseline of 118 ± 21 nM to 440 ± 35 nM. nih.gov This surge in calcium is mediated through both voltage-gated calcium channels (VGCCs) and NMDA receptors. nih.gov Specifically, this compound potentiates both low-voltage activated (LVA) and high-voltage activated (HVA) calcium currents in a manner dependent on its concentration, with a particularly potent effect on the LVA current, which sees an increase of approximately 60%. nih.gov This enhancement of calcium currents is accompanied by a shift in the voltage-dependent steady-state inactivation to more positive potentials. nih.gov Such alterations in calcium balance and membrane properties can trigger aberrant neuronal firing patterns, including the generation of spike bursts, which are associated with both normal cognitive processes and pathological states like epilepsy. plos.org The disruption of the critical balance between neuronal excitation and inhibition by this compound can lead to a disorganization of the spike trains of both pyramidal neurons and interneurons, potentially impairing the brain's ability to process information effectively within the hippocampus. biorxiv.org

| Parameter | Baseline Value | Value after this compound Exposure | Reference |

| Intracellular Calcium ([Ca2+]i) | 118 ± 21 nM | 440 ± 35 nM | nih.gov |

| LVA Calcium Current Enhancement | - | ~60% | nih.gov |

| GABA Secretion Depression (12h) | - | 8.3% | nih.gov |

| GABA Secretion Depression (24h) | - | 10.6% | nih.gov |

| GABA Secretion Depression (48h) | - | 14.5% | nih.gov |

Influence on Cellular Signaling Pathways and Gene Expression

Beyond its immediate impact on receptors and ion channels, this compound also exerts a significant influence on intracellular signaling cascades and the machinery of gene expression, leading to more enduring alterations in neuronal function.

Regulation of P-glycoprotein (MDR1) Expression in Brain Microvascular Endothelial Cells

P-glycoprotein (P-gp), the protein product of the multidrug resistance gene 1 (MDR1), is a critical efflux transporter located at the blood-brain barrier, where it plays a vital role in restricting the entry of a wide array of substances into the brain. frontiersin.org Compelling research has demonstrated that this compound can trigger the overexpression of P-gp in the brain's microvascular endothelial cells (BMECs) in vitro. nih.govnih.gov This induction of MDR1b, the rodent equivalent of the human MDR1 gene, has been observed at both the messenger RNA (mRNA) and protein levels. nih.gov A study successfully developed a primary rat BMEC model in which this compound was shown to induce the overexpression of P-gp. nih.gov This finding is of considerable importance, as P-gp is heavily implicated in the development of drug resistance in conditions such as refractory epilepsy. nih.gov The ability of this compound to induce P-gp suggests a mechanism through which it could diminish the effectiveness of certain therapeutic drugs that are substrates for this transporter. Notably, the same study also revealed that the use of small interfering RNA (siRNA) can effectively block this this compound-induced P-gp expression and its "pumping out" function, pointing to a potential strategy for therapeutic intervention. nih.gov

Activation Mechanisms of Calcineurin

Recent scientific investigations have pinpointed calcineurin (CN), a calcium and calmodulin-dependent serine/threonine protein phosphatase, as a molecular target for the toxic actions of tutin, a compound that is structurally similar to this compound and is a primary epileptogenic agent in Coriaria species. researchgate.net Through the use of thermal proteome profiling, it was discovered that tutin directly binds to and activates calcineurin, an event that leads to the onset of seizures. researchgate.net Further investigation revealed that tutin binds within the active site of the calcineurin catalytic subunit. researchgate.net In vivo experiments, which utilized a calcineurin inhibitor or involved the knockdown of the calcineurin A subunit, have provided definitive proof that tutin-induced epilepsy is mediated by the activation of calcineurin. researchgate.net Given the structural parallels and shared epileptogenic properties, it is highly probable that this compound may also exert its neurotoxic effects, at least in part, through the activation of the calcineurin signaling pathway. The activation of calcineurin can subsequently influence the function of a diverse array of downstream targets, including ion channels and transcription factors, thereby further exacerbating its neurotoxic effects.

Microglial Activation and Inflammatory Pathways (e.g., TLR4/NF-κB Signaling)

This compound has been identified as a potent activator of microglia, the resident immune cells of the central nervous system. Its activity is significantly mediated through the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway, a classic inflammatory cascade implicated in the development of epilepsy. spandidos-publications.comnih.govnih.gov

Studies have demonstrated that this compound stimulates the release of High-Mobility Group Box 1 (HMGB1), a nuclear protein that acts as a pro-inflammatory cytokine when released into the extracellular space. spandidos-publications.comnih.gov This extracellular HMGB1 then signals through TLR4 and the Receptor for Advanced Glycation End products (RAGE), leading to the activation of the downstream transcription factor NF-κB. spandidos-publications.comnih.gov The activation of the TLR4/NF-κB pathway is a critical step in neuroinflammation. frontiersin.org This cascade triggers the production and release of various pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), from activated microglia. spandidos-publications.comnih.gov This process of microglial activation and subsequent cytokine release is believed to contribute significantly to the neuronal hyperexcitability and injury associated with epileptogenesis. spandidos-publications.comnih.govcambridge.org In cell models, blocking HMGB1 has been shown to inhibit the inflammatory effects induced by this compound, underscoring the central role of this pathway. nih.gov

Table 1: Key Molecules in this compound-Induced Inflammatory Pathway

| Molecule | Role in the Pathway | Reference |

|---|---|---|

| This compound (CL) | Initiating agent; stimulates HMGB1 release and microglial activation. | spandidos-publications.comnih.gov |

| HMGB1 | Pro-inflammatory cytokine; released upon CL stimulation and activates TLR4/RAGE receptors. | spandidos-publications.comnih.gov |

| TLR4 | Transmembrane receptor; binds to HMGB1, initiating the downstream signaling cascade. | spandidos-publications.comnih.govfrontiersin.org |

| NF-κB | Transcription factor; activated by the TLR4 signal, translocates to the nucleus to promote the expression of inflammatory genes. | spandidos-publications.comnih.govnih.gov |

| Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | Effector molecules; released by activated microglia, contributing to neuroinflammation and neuronal hyperexcitability. | spandidos-publications.comnih.gov |

Hypoxia-Inducible Factor-1α (HIF-1α) Overexpression

Research has connected this compound to the overexpression of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that enables cellular adaptation to low oxygen conditions. nih.gov In a pharmacoresistant temporal lobe epilepsy (TLE) rat model kindled by this compound, the expression of HIF-1α was significantly upregulated in the hippocampus and entorhinal cortex at both the mRNA and protein levels. nih.gov

This overexpression of HIF-1α was found to be correlated with the increased expression of the multidrug resistance gene 1 (MDR1) and its protein product, P-glycoprotein (Pgp). nih.gov P-glycoprotein is an efflux transporter that can pump antiepileptic drugs out of brain cells, thereby contributing to pharmacoresistance. The concurrent upregulation of both HIF-1α and MDR1/Pgp in the this compound-induced epilepsy model suggests a potential regulatory link, where HIF-1α may promote the expression of MDR1, a mechanism of drug resistance also observed in tumors. nih.gov These findings point to HIF-1α as a key factor in the molecular mechanisms underlying refractory epilepsy induced by agents like this compound. nih.gov

Table 2: Expression Changes in this compound-Kindled Rat Model

| Molecule | Brain Region | Expression Change | Reference |

|---|---|---|---|

| HIF-1α | Hippocampus & Entorhinal Cortex | Upregulated (mRNA & Protein) | nih.gov |

| MDR1/P-glycoprotein | Hippocampus & Entorhinal Cortex | Upregulated (mRNA & Protein) | nih.gov |

Effects on Cellular Morphology and Functional Processes

Modulation of Neurite Outgrowth in Cellular Models (e.g., PC12 cells)

The effect of this compound and its related compounds on neurite outgrowth has been investigated in cellular models, primarily using rat pheochromocytoma (PC12) cells, with varied results. Studies on picrotoxane sesquiterpene glycosides isolated from Coriaria nepalensis, the plant source of these compounds, have shown that certain derivatives can promote neurite outgrowth. nih.govsciprofiles.com Specifically, in the presence of nerve growth factor (NGF), compounds such as nepalactone A derivative 1c significantly enhanced NGF-mediated neurite outgrowth in PC12 cells. nih.gov

Conversely, a separate study focusing on the synthesis of this compound-inspired molecules discovered that these synthetic agents acted as inhibitors of the same process. nih.gov Several of the newly synthesized tricyclic lactones were found to inhibit NGF-mediated neurite outgrowth in PC-12 cells, a biological profile opposite to that reported for some naturally occurring corialactone congeners. nih.gov These findings suggest that the modulatory effect on neurite outgrowth is highly dependent on the specific chemical structure of the this compound derivative, with different congeners capable of producing either neurotrophic or inhibitory effects.

Table 3: Effects of this compound Congeners on Neurite Outgrowth in PC12 Cells

| Compound/Derivative | Effect on NGF-Mediated Neurite Outgrowth | Reference |

|---|---|---|

| Nepalone A derivative 1c | Enhancement | nih.govacs.org |

| Nepalarin | Enhancement | nih.govsciprofiles.com |

| Synthetic Corialactone-Inspired Tricyclic Lactones (e.g., compounds 11, 12, 15) | Inhibition | nih.gov |

Mechanistic Studies in In Vitro Epilepsy Models (e.g., Hippocampal Slices)

Mechanistic studies using in vitro models, such as rat hippocampal slices, have provided direct evidence of this compound's epileptogenic effects on neuronal circuits. nih.gov When applied to the perfusion bath of hippocampal slices, this compound induced epileptiform bursting activity and increased the evoked response in the CA1 pyramidal cell layer in a dose-dependent manner. nih.gov

The compound was found to augment the population spike of CA1 pyramidal neurons, regardless of whether the stimulus was orthodromic (via synapses) or antidromic (direct axonal stimulation). nih.gov This occurred without altering the presynaptic fiber volley or the field excitatory postsynaptic potential (fEPSP), indicating that the primary action is not on presynaptic terminals. nih.gov Furthermore, the application of GABA, the primary inhibitory neurotransmitter, had only a weak counteracting effect on the epileptiform activity induced by this compound. nih.gov These observations strongly suggest that this compound exerts a direct effect on the soma of pyramidal neurons, increasing the intrinsic excitability of the cell membranes and altering the neurons' innate capacity for burst firing. nih.gov

Table 4: Electrophysiological Effects of this compound in Rat Hippocampal Slices

| Parameter | Observed Effect | Implied Mechanism | Reference |

|---|---|---|---|

| Evoked-response in CA1 | Increased in a dose-dependent manner | Increased neuronal excitability | nih.gov |

| Epileptiform Activity | Induced bursting | Pro-convulsant activity | nih.gov |

| Population Spike (Orthodromic & Antidromic) | Augmented | Direct effect on pyramidal neurons | nih.gov |

| Presynaptic Fiber Volley & fEPSP | No alteration | Postsynaptic site of action | nih.gov |

| Effect of GABA | Weak inhibition of CL-induced activity | Non-GABAergic primary mechanism | nih.gov |

Molecular Insights from Animal Models of Kindling (e.g., Brain Structural Changes, Gray Matter Volume)

Animal models using chemical kindling with this compound have been instrumental in elucidating the long-term structural brain changes associated with epilepsy. nih.govnih.gov In rats, repeated administration of this compound successfully established a kindling model that mirrors features of temporal lobe epilepsy. nih.govaginganddisease.org

Advanced neuroimaging techniques, specifically T2-weighted imaging and voxel-based morphometry, have been used to analyze these structural changes. nih.govnih.gov The analysis revealed significant alterations in gray matter volume (GMV) in the brains of this compound-kindled rats compared to control groups. nih.govnih.gov Notably, changes in the GMV of the hippocampus, particularly in the CA1 and CA3 subfields, were observed. nih.gov This finding is consistent with the known pathology of temporal lobe epilepsy. nih.gov Furthermore, integrative analysis using machine learning models identified the retrosplenial dysgranular and primary somatosensory cortices as being structurally associated with the kindling induced by this compound. nih.govnih.gov These studies demonstrate that this compound-induced seizures lead to measurable and specific plastic changes in brain structure. nih.gov

Table 5: Brain Structural Changes in this compound-Kindled Animal Models

| Brain Region | Type of Change | Method of Detection | Reference |

|---|---|---|---|

| Hippocampus (CA1, CA3) | Altered Gray Matter Volume (GMV) | Voxel-Based Morphometry | nih.gov |

| Retrosplenial Dysgranular Cortex | Associated with kindling model | Support-Vector Machine Learning | nih.govnih.gov |

| Primary Somatosensory Cortex | Associated with kindling model | Support-Vector Machine Learning | nih.govnih.gov |

Investigation of Additional Biological Activities and Underlying Mechanisms

While the predominant focus of research on this compound has been its potent epileptogenic and convulsant properties, investigations into related compounds from the Coriaria genus suggest a broader spectrum of biological activities. The primary mechanism attributed to this compound's convulsant effects is its action as a GABA antagonist, leading to a reduction in inhibitory neurotransmission and a state of hyperexcitability. aginganddisease.org

Beyond this, related sesquiterpene lactones isolated from Coriaria species have been explored for other potential therapeutic applications. Some of these compounds have demonstrated neuroprotective activity against oxidative damage in PC12 cells. researchgate.net Others have been evaluated for cytotoxic effects against cancer cell lines and for antifungal properties. acs.orgacs.orgresearchgate.net For instance, coriatone (B1246716) and corianlactone, two sesquiterpenes from Coriaria nepalensis, were assessed for their cytotoxicity. acs.org While these activities are noted for compounds from the same plant family, the research on this compound itself remains centered on its role in inducing seizures and the associated molecular cascades, such as neuroinflammation and changes in brain structure, as detailed in the preceding sections.

Antifeedant Activity

Certain sesquiterpene lactones isolated from plants of the Coriaria genus have demonstrated notable antifeedant properties against various insect pests. A prominent example is tutin, a picrotoxane-type sesquiterpene lactone found in species such as Coriaria sinica. researchgate.nethebmu.edu.cnresearchgate.net Research has shown that while tutin itself possesses some antifeedant effects, its chemical derivatives can exhibit significantly enhanced activity. hebmu.edu.cnsemanticscholar.org

Crude extracts from the achenes, leaves, and fruits of Coriaria sinica have shown antifeedant effects against forest pests like Stilpnotia candida and Arge captiva. hebmu.edu.cnsemanticscholar.org Further investigation into these extracts led to the isolation of tutin, which demonstrated moderate antifeedant activity on its own. hebmu.edu.cn For instance, against the fourth instar larvae of Mythimna separata (the oriental armyworm), tutin produced a 28% feeding inhibition at a concentration of 2 mg/ml. hebmu.edu.cn

However, the semisynthesis of acylated derivatives of tutin has led to compounds with superior antifeedant capabilities. semanticscholar.org The modification of tutin at the 2-position, in particular, has yielded potent results. researchgate.netsemanticscholar.org One of the most active derivatives, 2-iso-butenoyltutin, displayed a high feeding inhibition rate of 74.9–84.8% against Mythimna separata at the same concentration where the parent compound was less effective. hebmu.edu.cnsemanticscholar.org Other derivatives also showed improved antifeedant activity compared to tutin. hebmu.edu.cn These findings underscore the potential of modifying natural Coriaria lactones to develop more potent insect control agents.

Table 1: Antifeedant Activity of Tutin and Its Derivatives Against Mythimna separata

| Compound | Concentration | Feeding Inhibition (24h) | Feeding Inhibition (48h) | Source(s) |

|---|---|---|---|---|

| Tutin | 2.0 mg/ml | ~23% | ~32% | researchgate.net |

| 2-iso-butenoyltutin (1b) | Not Specified | 74.9% | 84.8% | semanticscholar.org |

| 2-benzoyl-tutin (1a) | Not Specified | 42.1% | 55.4% | semanticscholar.org |

Antifungal Mechanisms (e.g., Cell Membrane Permeability, Morphology, Exopolysaccharide Content)

Compounds isolated from Coriaria nepalensis, including coumarins and sesquiterpene lactones, have been identified as possessing significant antifungal properties against various phytopathogenic fungi. acs.org The mechanisms underlying this activity involve direct interference with critical cellular structures and functions of the fungi. acs.orgresearchgate.net

Cell Membrane Permeability: A primary mechanism of action is the disruption of the fungal cell membrane. Studies on compounds derived from C. nepalensis demonstrated that they can increase the permeability of the cell membrane in fungi such as Fusarium graminearum and Phytophthora nicotianae. acs.orgresearchgate.net This increased permeability leads to a loss of intracellular components, disrupting cellular homeostasis and viability. researchgate.net

Morphology: The antifungal compounds induce significant damage to the physical structure of the fungi. Analysis using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) has revealed that these substances can severely alter the surface morphology of fungal mycelia. researchgate.net The treatment results in wrinkled, twisted, and damaged hyphae, interfering with normal fungal growth and development. acs.orgresearchgate.net Furthermore, damage to the internal ultrastructure of the cells has been observed. acs.org

Exopolysaccharide Content: The production of exopolysaccharides (EPS) is crucial for the formation and integrity of fungal biofilms, which can protect the fungi from external threats. Research has shown that active compounds from Coriaria can reduce the exopolysaccharide content of fungi like F. graminearum and P. nicotianae. acs.orgresearchgate.net By inhibiting EPS synthesis, these compounds weaken the protective biofilm matrix, rendering the fungi more susceptible to stress and other antifungal agents. acs.orgresearchgate.netnih.gov

Table 2: Antifungal Mechanisms of Compounds from Coriaria nepalensis

| Fungal Species | Observed Mechanism | Source(s) |

|---|---|---|

| Phytophthora nicotianae | Enhanced cell membrane permeability, destruction of cell morphology and ultrastructure, reduced exopolysaccharide content. | acs.org |

Neuroprotective Activities in Cellular Models

While some Coriaria lactones are well-known for their neurotoxic and convulsant properties, which has led to their use in establishing animal and cellular models of epilepsy worldscientific.comresearchgate.netd-nb.infoaginganddisease.org, other related compounds from the same genus have demonstrated opposing, neuroprotective effects in cellular models.

Research on sesquiterpenoids isolated from Coriaria japonica has identified novel compounds with significant neuroprotective activity. researchgate.net Specifically, two new picrotoxinin-type sesquiterpenoids with an unusual C15,2-lactone ring were tested for their ability to protect against oxidative stress-induced cell death in a neuronal cell line. researchgate.net In these experiments, PC12 cells were subjected to oxidative damage induced by hydrogen peroxide (H₂O₂). The study found that pretreatment with these novel sesquiterpenoids provided substantial protection to the cells. researchgate.net

Notably, at concentrations of 25 µM and 50 µM, these compounds exhibited superior protective effects compared to the positive control, vitamin E. researchgate.net This suggests that specific structural features of certain Coriaria sesquiterpenoids can confer potent neuroprotective properties, capable of mitigating oxidative damage in neuronal cells. This activity stands in contrast to the neuroexcitatory effects of other lactones like tutin and coriamyrtin from the same family. worldscientific.com

Table 3: Neuroprotective Effects of Sesquiterpenoids from Coriaria japonica in PC12 Cells

| Compound | Condition | Activity | Source(s) |

|---|---|---|---|

| New Picrotoxinin-type Sesquiterpenoids (1 and 2) | H₂O₂-induced oxidative damage | Showed significant neuroprotective activity. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-benzoyl-tutin |

| 2-chloroacetyl-tutin |

| 2-iso-butenoyltutin |

| Coriamyrtin |

| Corianin |

| Coriatin (B1256320) |

| This compound |

| Coumarins |

| Tutin |

Structure Activity Relationship Sar Studies of Coriaria Lactone and Analogs

Identification of Pharmacophoric Features Responsible for Receptor Interactions

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. biochempress.com For Coriaria lactone and related picrotoxane-type sesquiterpene lactones, the key pharmacophoric features are derived from their complex polycyclic structure.

The primary interaction mechanism for many sesquiterpene lactones is the alkylation of nucleophilic sites on biological macromolecules, such as the thiol groups of cysteine residues in proteins. core.ac.uk This is facilitated by specific structural motifs that act as Michael acceptors. The core pharmacophoric features responsible for these interactions include:

α,β-Unsaturated Carbonyl System: A critical feature for the reactivity of many sesquiterpene lactones is the presence of an α,β-unsaturated carbonyl group, often within a lactone ring (an α-methylene-γ-lactone). core.ac.ukresearchgate.net This system is an electrophilic site that readily undergoes Michael-type addition reactions with nucleophiles found in biological targets like enzymes and receptors. researchgate.net

The Lactone Ring: The γ-lactone ring itself is a crucial structural element. core.ac.uk Its conformation and the position of its linkage (e.g., to C-6 or C-8 in the sesquiterpene skeleton) are vital for orienting the reactive sites correctly within the target's binding pocket. core.ac.uk

Oxygenated Functional Groups: The presence and stereochemistry of other oxygen-containing groups, such as hydroxyls and epoxides, are important for defining the molecule's interaction profile. core.ac.ukresearchgate.net These polar groups can form hydrogen bonds with the receptor, contributing to binding affinity and specificity. nih.gov For instance, studies on this compound have suggested it may enhance NMDA receptor-mediated currents by acting on the glycine (B1666218) (Gly) binding site, which would involve specific polar interactions. nih.gov

These features collectively define the molecule's ability to bind to and modulate the function of its biological targets.

Correlation between Structural Motifs and Specific Biological Activities

SAR studies correlate specific parts of a molecule's structure with its observed biological effects. For this compound and its relatives, distinct structural motifs have been linked to activities ranging from neurotoxicity to insecticidal effects.

The most consistently implicated structural feature is the α-methylene-γ-lactone moiety . This group is considered a primary driver of cytotoxicity and other biological activities through its ability to alkylate proteins. researchgate.netmdpi.com Studies on a wide range of sesquiterpene lactones demonstrate that the presence of this reactive group is necessary for potent biological effects, including antitrypanosomal and antiprotozoal activity. mdpi.com

Further correlations have been established for other structural elements:

Hydroxyl Groups: The position and orientation of hydroxyl (-OH) groups significantly impact biological activity. In a study of related sesquiterpene lactones, a free hydroxyl group at the C-8 position was found to increase antiplasmodial activity, whereas a similar group at the C-9 position led to a decrease in activity. core.ac.uk This highlights the importance of precise positioning for optimal interaction with the target protein. SAR studies on coumarins also isolated from Coriaria species revealed that hydroxyl groups play a key role in their antifungal activity. acs.org

Alkene Double Bonds: The position of double bonds within the carbon skeleton can dramatically influence activity. For example, in germacranolide-type sesquiterpenes, shifting a double bond from the C2-C3 position to the C3-C4 position resulted in a significant loss of activity, suggesting the importance of the α,β-unsaturated keto function for that specific effect. core.ac.uk

Acylation: Modification of hydroxyl groups through acylation can alter a compound's properties. In studies of tutin (B109302), a closely related compound, various acylated derivatives were synthesized to evaluate their antifeedant activity against insect pests. researchgate.net

The table below summarizes the key structural motifs and their associated biological activities based on studies of this compound and related compounds.

| Structural Motif | Associated Biological Activity | Reference |

| α-Methylene-γ-lactone | Cytotoxicity, Antiprotozoal Activity, Protein Alkylation | core.ac.ukresearchgate.netmdpi.com |

| C-8 Hydroxyl Group | Increased Antiplasmodial Activity | core.ac.uk |

| C-9 Hydroxyl Group | Decreased Antiplasmodial Activity | core.ac.uk |

| Isopropenyl Group | Neurotoxicity (in picrotoxinin) | N/A |

| Acyl Groups | Modulated Antifeedant Activity | researchgate.net |

Rational Design of this compound Analogs for Targeted Mechanistic Probes

Rational design uses the knowledge gained from SAR studies to create new molecules (analogs) with specific properties. These analogs can be designed to be more potent, more selective, or to act as probes to investigate the mechanism of action of the parent compound.

One key strategy in the rational design of analogs is the modification of reactive functional groups. For sesquiterpene lactones, the high reactivity of the α-methylene-γ-lactone moiety can lead to non-specific toxicity. researchgate.net A common design approach involves masking this reactive group to create a prodrug . mdpi.com For example, converting the α,β-unsaturated system into a water-soluble amine adduct could create a less reactive molecule that is better able to reach its target in vivo. Once at the target site, it could then be bioactivated back to the parent compound. This approach has been successfully applied to other sesquiterpene lactones like helenalin (B1673037) to improve their therapeutic profile. mdpi.com

Another approach is the synthesis of simplified analogs that retain the core pharmacophore but are easier to synthesize. By building simplified structures, researchers can more easily probe the importance of each functional group. researchgate.net For instance, if the polycyclic core of this compound is hypothesized to be primarily a scaffold for presenting the lactone and hydroxyl groups in a specific spatial arrangement, analogs could be designed that mimic this arrangement on a simpler, more accessible chemical backbone.